3-(1,3,4-オキサジアゾール-2-イル)アニリン

説明

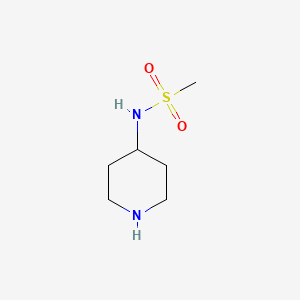

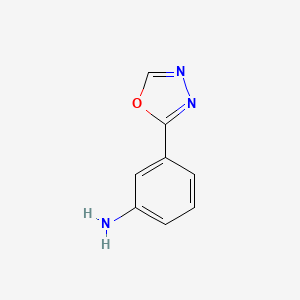

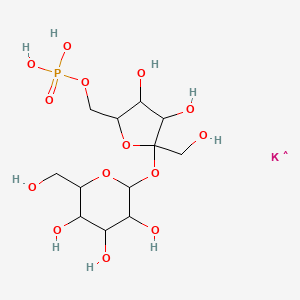

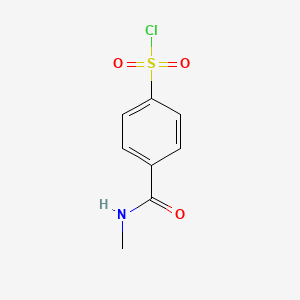

“3-(1,3,4-Oxadiazol-2-yl)aniline” is a unique chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been reported in the literature. For instance, the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane proceeds smoothly at room temperature to afford 2-(1,3,4-oxadiazol-2-yl)aniline in high yield .Molecular Structure Analysis

The molecular structure of “3-(1,3,4-Oxadiazol-2-yl)aniline” has been confirmed by various spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Chemical Reactions Analysis

The chemical reactions involving “3-(1,3,4-Oxadiazol-2-yl)aniline” are diverse. For example, it has been used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3,4-Oxadiazol-2-yl)aniline” include a molecular weight of 161.16, and it is a solid powder at room temperature . More specific properties like melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

抗菌活性

1,3,4-オキサジアゾール部分を含む化合物、例えば3-(1,3,4-オキサジアゾール-2-イル)アニリンは、顕著な抗菌活性を示すことが報告されています。これらは、グラム陽性菌とグラム陰性菌の両方を含むさまざまな細菌株だけでなく、真菌に対しても試験されています。これらの化合物の合成とそのin vitro抗菌活性は研究の対象となっており、薬理学的に活性な分子の可能性を示唆しています .

抗ウイルスおよび抗HIV活性

1,3,4-オキサジアゾール構造を持つ化合物は、HIVに対する活性を含む抗ウイルス活性を有することが判明しています。これは、ウイルス感染の治療とHIVの蔓延に対抗するために有効となりうる新しい抗ウイルス薬の開発における興味の対象となっています。

これらのアプリケーションのそれぞれは、3-(1,3,4-オキサジアゾール-2-イル)アニリンとその誘導体が重要な役割を果たす可能性のある独自の研究分野を表しています。これらの分野における継続的な研究は、この化合物がさまざまな治療戦略に貢献する可能性と汎用性を強調しています .

作用機序

Target of Action

The primary target of 3-(1,3,4-Oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

3-(1,3,4-Oxadiazol-2-yl)aniline interacts with its target, EGFR, by inhibiting its activity . This compound has been found to have a robust inhibitory effect against the EGFR wild-type enzyme . It has a 10-fold inferior potency against the mutant form of egfr .

Biochemical Pathways

The inhibition of EGFR by 3-(1,3,4-Oxadiazol-2-yl)aniline affects various biochemical pathways. EGFR plays a crucial role in cell proliferation and differentiation . Therefore, its inhibition can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight is 16116 , which suggests that it may have good bioavailability due to its small size

Result of Action

The inhibition of EGFR by 3-(1,3,4-Oxadiazol-2-yl)aniline results in significant anticancer activity . The compound has been found to exhibit potent cytotoxicity, particularly against cancer cell lines . It also induces cell cycle arrest at G1/G0 and G2 phases .

生化学分析

Biochemical Properties

3-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-(1,3,4-Oxadiazol-2-yl)aniline has been shown to modulate the activity of kinases and other signaling proteins, further highlighting its biochemical significance .

Cellular Effects

The effects of 3-(1,3,4-Oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, 3-(1,3,4-Oxadiazol-2-yl)aniline can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(1,3,4-Oxadiazol-2-yl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, 3-(1,3,4-Oxadiazol-2-yl)aniline can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(1,3,4-Oxadiazol-2-yl)aniline in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of inactive metabolites . In in vitro studies, 3-(1,3,4-Oxadiazol-2-yl)aniline has shown consistent activity over short periods, but its efficacy may decrease with prolonged exposure due to degradation . In in vivo studies, the compound’s stability is influenced by factors such as pH, temperature, and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 3-(1,3,4-Oxadiazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings underscore the importance of dosage optimization in the use of 3-(1,3,4-Oxadiazol-2-yl)aniline for therapeutic purposes .

Metabolic Pathways

3-(1,3,4-Oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The involvement of cytochrome P450 enzymes in the metabolism of 3-(1,3,4-Oxadiazol-2-yl)aniline highlights its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(1,3,4-Oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-(1,3,4-Oxadiazol-2-yl)aniline within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(1,3,4-Oxadiazol-2-yl)aniline is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, 3-(1,3,4-Oxadiazol-2-yl)aniline can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it may affect energy production and apoptosis . The precise localization of 3-(1,3,4-Oxadiazol-2-yl)aniline within cells is essential for its role in various biochemical and cellular processes .

特性

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIMWCROMYOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585494 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5378-35-8 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)